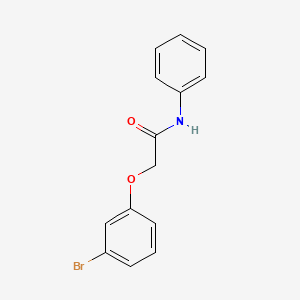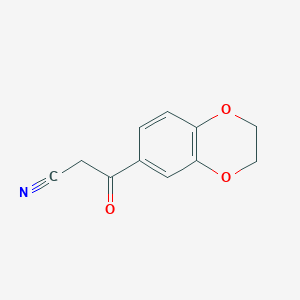![molecular formula C21H25N3O3 B4693565 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4693565.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
Descripción general
Descripción
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is also known as TBB-PA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
TBB-PA inhibits PP2A by binding to the catalytic subunit of the enzyme. This binding disrupts the formation of the PP2A holoenzyme, which is required for its activity. TBB-PA has been shown to be selective for PP2A, with no significant effects on other phosphatases or kinases.
Biochemical and Physiological Effects:
TBB-PA has been shown to have several biochemical and physiological effects in cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. TBB-PA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TBB-PA is its selectivity for PP2A, which makes it a useful tool for studying the role of this enzyme in cellular signaling pathways. However, TBB-PA has some limitations for lab experiments, including its potential toxicity and off-target effects. These limitations must be considered when designing experiments using TBB-PA.
Direcciones Futuras
Several future directions for research on TBB-PA can be identified. These include:
1. Development of more selective and potent inhibitors of PP2A based on the structure of TBB-PA.
2. Investigation of the role of PP2A in the development of cancer and neurodegenerative diseases using TBB-PA and other PP2A inhibitors.
3. Evaluation of the potential therapeutic applications of TBB-PA and other PP2A inhibitors in the treatment of cancer and neurodegenerative diseases.
4. Development of new methods for delivering TBB-PA and other PP2A inhibitors to specific tissues and cells.
5. Investigation of the potential side effects of TBB-PA and other PP2A inhibitors in animal models and human trials.
Conclusion:
In conclusion, TBB-PA is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on TBB-PA and other PP2A inhibitors has the potential to lead to the development of new therapies for cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
TBB-PA has been studied for its potential applications in drug development, particularly as an inhibitor of protein phosphatase 2A (PP2A). PP2A is a critical regulator of cellular signaling pathways and has been implicated in several diseases, including cancer and neurodegenerative disorders. TBB-PA has been shown to selectively inhibit PP2A activity, making it a promising target for drug development.
Propiedades
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-14-6-12-17(13-7-14)22-19(26)20(27)24-23-18(25)15-8-10-16(11-9-15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSIFWPYSSHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B4693491.png)


![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B4693513.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4693550.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)

![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
![ethyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4693587.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)